molecular formula C9H11N3O4 B1465330 Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate CAS No. 1183435-02-0

Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate

Cat. No.: B1465330
CAS No.: 1183435-02-0
M. Wt: 225.2 g/mol
InChI Key: IEMSOECFYUXXLD-UHFFFAOYSA-N
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Description

Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a propanoate group attached to a pyridine ring that is substituted with a nitro group. Its molecular formula is C9H10N2O4C_9H_{10}N_2O_4, and it has a molecular weight of approximately 210.19 g/mol. The presence of the nitro group on the pyridine ring is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of nitropyridines can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of specific signaling pathways . The compound's ability to interact with cellular targets may disrupt cancer cell proliferation.

The mechanism of action for this compound involves its interaction with various molecular targets within cells. The nitropyridinyl group can bind to enzymes or receptors, leading to inhibition or modulation of their activity. This interaction may trigger downstream effects that result in altered cellular functions, including apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Screening : In a study assessing various nitropyridine derivatives, this compound showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Anticancer Efficacy : A study conducted on human cancer cell lines revealed that this compound effectively inhibited cell growth at concentrations as low as 10 µM, with observed apoptosis linked to mitochondrial dysfunction .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
This compoundAntibacterial, Anticancer~10Enzyme inhibition, Apoptosis induction
Methyl 4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoateAnticancer~15Receptor modulation
Methyl 3-cyclohexyl-[4-(3-nitropyridin-2-yl)]aminobutanoateAntimicrobial~20Nucleophilic substitution

Properties

IUPAC Name

methyl 3-[(3-nitropyridin-2-yl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-16-8(13)4-6-11-9-7(12(14)15)3-2-5-10-9/h2-3,5H,4,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMSOECFYUXXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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